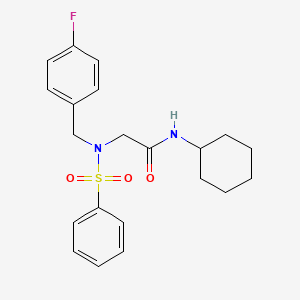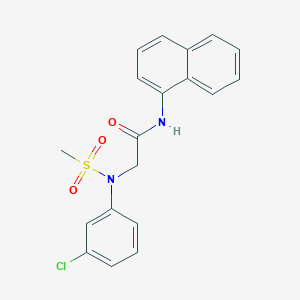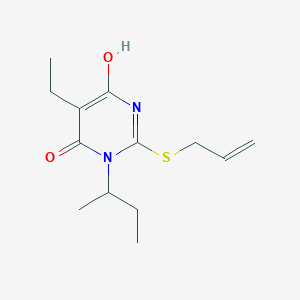
4-chloro-N-(2,4-difluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(2,4-difluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide, also known as PF-06463922, is a small molecule inhibitor that has been developed as a potential treatment for cancer. This compound has shown promising results in preclinical studies, and is currently being evaluated in clinical trials for the treatment of various types of cancer.
作用机制
4-chloro-N-(2,4-difluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide exerts its anti-tumor effects by inhibiting the activity of MAP4K4, which is a key regulator of several cellular pathways involved in cancer cell growth and survival. By blocking the activity of this kinase, 4-chloro-N-(2,4-difluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide disrupts the signaling pathways that are critical for cancer cell survival, leading to cell death and tumor regression.
Biochemical and Physiological Effects
4-chloro-N-(2,4-difluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in vivo. This compound has also been well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses. In addition, 4-chloro-N-(2,4-difluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide has been shown to penetrate the blood-brain barrier, suggesting that it may have potential as a treatment for brain tumors.
实验室实验的优点和局限性
One of the major advantages of 4-chloro-N-(2,4-difluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide is its potent anti-tumor activity, which has been demonstrated in a variety of cancer cell lines and animal models. In addition, this compound has a favorable pharmacokinetic profile and has been well-tolerated in preclinical studies. However, one limitation of 4-chloro-N-(2,4-difluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide is that it is a relatively new compound, and its long-term safety and efficacy have not yet been fully established.
未来方向
There are several potential future directions for the development of 4-chloro-N-(2,4-difluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide as a cancer therapy. One possible direction is to evaluate the efficacy of this compound in combination with other anti-cancer agents, such as chemotherapy or immunotherapy. Another potential direction is to explore the use of 4-chloro-N-(2,4-difluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide in the treatment of specific types of cancer, such as brain tumors or pancreatic cancer. Finally, further research is needed to fully understand the mechanism of action of 4-chloro-N-(2,4-difluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide and to identify potential biomarkers that may be used to predict response to this compound in cancer patients.
合成方法
The synthesis of 4-chloro-N-(2,4-difluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide involves several steps, starting with the reaction of 2,4-difluoroaniline with ethyl 2-chloroacetate to form an intermediate product. This intermediate is then reacted with 1H-pyrazole-3-carboxylic acid to form the final product, 4-chloro-N-(2,4-difluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide. The synthesis of this compound has been optimized to produce high yields and purity, and has been well-characterized using various analytical techniques.
科学研究应用
4-chloro-N-(2,4-difluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide has been extensively studied in preclinical models of cancer, and has shown potent anti-tumor activity in a variety of cancer cell lines and animal models. This compound has been shown to inhibit the growth and proliferation of cancer cells by targeting a specific protein kinase known as MAP4K4. This kinase is involved in various cellular processes that are critical for cancer cell survival and proliferation, making it an attractive target for cancer therapy.
属性
IUPAC Name |
4-chloro-N-(2,4-difluorophenyl)-1-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClF2N3O/c1-2-18-6-8(13)11(17-18)12(19)16-10-4-3-7(14)5-9(10)15/h3-6H,2H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWAKNVFQBXYTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NC2=C(C=C(C=C2)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClF2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2,4-difluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}benzyl)azepane](/img/structure/B6121739.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-1-naphthylacetamide](/img/structure/B6121742.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-(4-nitrophenyl)-2-furamide](/img/structure/B6121743.png)
![methyl 4-{[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]methyl}benzoate](/img/structure/B6121756.png)

![N-(3,5-dimethoxyphenyl)-3-{1-[(3,5-dimethyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6121769.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-nitrobenzamide](/img/structure/B6121770.png)

![ethyl 2-({[3-chloro-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6121786.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-2-(2-fluorophenyl)pyrrolidine](/img/structure/B6121789.png)
![(3-chlorobenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B6121796.png)

![2-[1-(3,5-dimethoxybenzyl)-4-(1,3-thiazol-2-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B6121816.png)
![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-methyl-N-(4-pyrimidinylmethyl)acetamide](/img/structure/B6121827.png)